2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide
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Overview
Description
2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C10H27NO4SSi2. It is known for its unique structural features, which include two trimethylsilyl groups and two sulfonamide groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide typically involves the reaction of trimethylsilyl chloride with ethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of amine groups.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide involves its ability to act as a protecting group for amines. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The sulfonamide groups also play a role in stabilizing the compound and enhancing its reactivity in certain chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethanesulfonamide
- 2-(Trimethylsilyl)ethanesulfonic acid
- 2-(Trimethylsilyl)ethanesulfonyl chloride
Uniqueness
2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide is unique due to the presence of both trimethylsilyl and sulfonamide groups, which provide distinct chemical properties. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific studies .
Properties
Molecular Formula |
C10H27NO4S2Si2 |
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Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-trimethylsilyl-N-(2-trimethylsilylethylsulfonyl)ethanesulfonamide |
InChI |
InChI=1S/C10H27NO4S2Si2/c1-18(2,3)9-7-16(12,13)11-17(14,15)8-10-19(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
HXORNOSAFNQXMS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)NS(=O)(=O)CC[Si](C)(C)C |
Origin of Product |
United States |
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